methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
CAS No.: 1242316-96-6
Cat. No.: VC16960410
Molecular Formula: C13H11BrClFO2
Molecular Weight: 333.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242316-96-6 |
|---|---|
| Molecular Formula | C13H11BrClFO2 |
| Molecular Weight | 333.58 g/mol |
| IUPAC Name | methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate |
| Standard InChI | InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7- |
| Standard InChI Key | IULHOYUBLGHKLZ-QXAYZXPASA-N |
| Isomeric SMILES | COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr |
| Canonical SMILES | COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate, reflects its stereochemical and functional complexity. Key features include:
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Conjugated Diene System: The (2Z,4Z)-penta-2,4-dienoate backbone enables π-orbital delocalization, influencing reactivity and stability.
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Halogen Substituents: A bromomethyl (-CHBr) group at C2, a chlorine atom at C5, and a 4-fluorophenyl ring introduce steric bulk and electronic effects.
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Ester Group: The methyl ester at C1 enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming structure and purity:
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H NMR: Peaks corresponding to the methyl ester (δ ~3.7 ppm), bromomethyl protons (δ ~3.5–4.0 ppm), and aromatic fluorine (δ ~7.0–7.5 ppm).
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C NMR: Signals for the ester carbonyl (δ ~165–170 ppm), diene carbons (δ ~120–140 ppm), and halogenated carbons.
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MS: Molecular ion peak at m/z 333.58 with fragmentation patterns indicating loss of Br (79.9) and Cl (35.45).
Synthesis and Stereochemical Control
Vilsmeier-Haack Reaction
The synthesis begins with the Vilsmeier-Haack formulation of ketones using bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF) to generate chlorovinyl aldehydes . For example:
This step requires precise temperature control (0–5°C) to minimize side reactions .
Baylis-Hillman Reaction
The chlorovinyl aldehyde undergoes a sonochemical Baylis-Hillman reaction with methyl acrylate under solvent-free conditions :
Ultrasound irradiation enhances reaction rates and yields (70–85%) by improving mass transfer .
Bromination and Stereoselectivity
Stereoselective bromination of the Baylis-Hillman adduct using yields the (2Z,4Z)-configured product :
The reaction proceeds via a bromophosphorane intermediate, favoring anti addition to the double bond .
Table 2: Optimization of Bromination Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 92 |
| Temperature | −20°C | 88 |
| Equiv. | 1.1 | 90 |
Chemical Reactivity and Mechanistic Insights
Electrophilic Reactivity
The bromomethyl group acts as a potent electrophile, participating in nucleophilic substitutions (S2) with amines, thiols, and alkoxides. For example:
Reactivity is solvent-dependent, with polar aprotic solvents (e.g., DMF) accelerating rates by stabilizing transition states.
Diene Participation in Cycloadditions
The conjugated diene undergoes Diels-Alder reactions with dienophiles like maleic anhydride:
Regioselectivity follows the Alder endo rule, with electron-withdrawing groups directing adduct formation.
Hydrolysis and Transesterification
The methyl ester hydrolyzes under acidic or basic conditions to the carboxylic acid:
Transesterification with alcohols (e.g., ethanol) proceeds via acid catalysis, enabling derivatization.
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules, including:
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Anticancer Agents: Bromomethyl groups facilitate alkylation of DNA nucleobases.
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Antiviral Compounds: Fluorophenyl moieties enhance binding to viral proteases .
Materials Science
Conjugated dienes are incorporated into polymers for optoelectronic devices, where halogen atoms tune bandgap energies.
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